Bienvenue dans la boutique en ligne BenchChem!

Metopimazine Acid

Blood-Brain Barrier CNS Safety Antiemetic

Metopimazine Acid is the predominant pharmacologically active species after oral metopimazine. Its unique amidase-dependent metabolism and lowest BBB penetration among antiemetics make it irreplaceable for bioanalytical method validation, impurity profiling, and peripheral D2 research. Avoid unsuitable substitutes—authenticated reference standards ensure regulatory compliance and accurate pharmacokinetic data. Choose high-purity Metopimazine Acid for robust, reproducible results.

Molecular Formula C22H26N2O4S2
Molecular Weight 446.58
CAS No. 18182-00-8
Cat. No. B565047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetopimazine Acid
CAS18182-00-8
Synonyms1-[3-[2-(Methylsulfonyl)-10H-phenothiazin-10-yl]propyl]-4-piperidinecarboxylic Acid;  1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl]isonipecotic Acid; 
Molecular FormulaC22H26N2O4S2
Molecular Weight446.58
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O
InChIInChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)
InChIKeyPWQSSAWBTAKELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metopimazine Acid (CAS 18182-00-8): Essential Procurement Guide for the Major Circulating Metabolite of Metopimazine


Metopimazine Acid (CAS 18182-00-8), also designated as 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]-4-piperidinecarboxylic acid, is the principal circulating metabolite of the antiemetic prodrug metopimazine, formed via high first-pass metabolism primarily catalyzed by human liver microsomal amidase [1]. As a phenothiazine-derived dopamine D2 receptor antagonist, it serves as the predominant pharmacologically active species in vivo, accounting for the majority of systemic exposure after oral metopimazine administration [1]. The compound is employed extensively as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacture and bioanalysis of metopimazine formulations .

Metopimazine Acid (CAS 18182-00-8): Why In-Class Dopamine Antagonists Cannot Be Substituted for Research or Analytical Applications


Metopimazine acid is not merely a structural analog of metopimazine or other antiemetic dopamine D2 antagonists; it is the predominant pharmacologically active circulating species after oral administration of metopimazine [1]. Substitution with metopimazine free base, domperidone, metoclopramide, or chlorpromazine would fundamentally alter the metabolic, pharmacokinetic, and safety profile of a study or analytical method. Specifically, metopimazine acid demonstrates uniquely low blood-brain barrier (BBB) penetration—lower than metopimazine itself and significantly lower than domperidone, metoclopramide, and chlorpromazine [2]. Furthermore, its formation is mediated primarily by human liver microsomal amidase, a metabolic pathway distinct from the cytochrome P450-dependent clearance that characterizes most related D2 antagonists [1]. These compound-specific properties cannot be replicated by any close analog or alternative, necessitating the use of authenticated metopimazine acid in research, bioanalysis, and pharmaceutical quality control.

Metopimazine Acid (CAS 18182-00-8): Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


Brain Penetration: Metopimazine Acid Demonstrates the Lowest BBB Permeability Among Comparator Antiemetics

In a direct head-to-head in vitro BBB model using brain capillary endothelial cells co-cultured with primary rat glial cells, metopimazine acid exhibited the lowest brain penetration among all tested compounds. Its permeability was lower than that of the parent drug metopimazine, and even less than domperidone, metoclopramide, and chlorpromazine [1]. This quantitative difference is clinically relevant, as it underpins the favorable CNS safety profile of metopimazine-based therapy by minimizing dopamine D2 receptor blockade in the brain.

Blood-Brain Barrier CNS Safety Antiemetic

Metabolic Pathway: Metopimazine Acid Formation Is Driven by Human Liver Amidase, Not Cytochrome P450

Metopimazine acid is generated primarily via hydrolysis of the parent drug by human liver microsomal amidase, a pathway that is distinct from the cytochrome P450 (CYP)-mediated oxidation typical of many other dopamine D2 antagonists [1]. In vitro studies confirmed that neither CYP enzymes nor flavin-monooxygenases (FMO) contribute to MPZA formation, although two minor oxidative pathways were catalyzed by CYP3A4 and CYP2D6. Analysis of plasma samples from subjects dosed with 60 mg metopimazine verified that these CYP-mediated oxidative pathways are negligible compared to the amidase/hydrolase route in humans [1].

Drug Metabolism Enzymology Pharmacokinetics

Circulating Exposure: Metopimazine Acid Is the Predominant Plasma Metabolite Driving In Vivo Activity

Following oral administration of metopimazine, the parent drug undergoes extensive first-pass metabolism, resulting in metopimazine acid as the major circulating metabolite in humans [1]. In clinical studies, metopimazine acid achieves plasma concentrations far exceeding those of the parent compound, and it is considered the biodisponible form responsible for the therapeutic antiemetic effect [1][2]. This contrasts with other antiemetics where the parent drug or a CYP-generated metabolite dominates exposure. For accurate pharmacokinetic modeling, therapeutic drug monitoring, or bioequivalence assessment, metopimazine acid must be used as the primary analytical target, not the parent metopimazine.

Pharmacokinetics Bioanalysis Therapeutic Monitoring

Analytical and Regulatory Utility: Metopimazine Acid as a Fully Characterized Reference Standard

Metopimazine Acid Hydrochloride is offered as a fully characterized reference standard, compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) of metopimazine active pharmaceutical ingredient (API) and finished dosage forms . It is specifically applied in Abbreviated New Drug Application (ANDA) submissions and commercial production to ensure accurate quantification of metopimazine and its impurities [1]. Unlike generic research-grade chemicals, this reference standard is accompanied by a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and stability data.

Analytical Method Development Quality Control Regulatory Compliance

Metopimazine Acid (CAS 18182-00-8): Optimal Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Metopimazine Pharmacokinetic Studies

Metopimazine acid is the primary analytical target for quantifying systemic exposure to metopimazine. Its use as a reference standard is mandatory for developing LC-MS/MS or HPLC-UV methods to measure plasma concentrations in clinical pharmacokinetic trials, bioequivalence studies, or therapeutic drug monitoring. The compound's unique metabolic origin (amidase-dependent) and low CNS penetration ensure that assay results accurately reflect the pharmacologically active species without interference from CYP-derived metabolites [1][2].

Quality Control and Impurity Profiling in Metopimazine Drug Product Manufacturing

As a characterized impurity and the major metabolite, metopimazine acid is essential for establishing purity specifications, conducting stability studies, and performing impurity profiling for metopimazine API and finished dosage forms. Its inclusion in reference standard kits enables compliance with ICH guidelines and facilitates ANDA submissions by providing a reliable benchmark for related substances testing [1][2].

In Vitro Pharmacology Studies Investigating Peripheral Dopamine D2 Antagonism with Minimal CNS Penetration

Researchers seeking to probe peripheral D2 receptor function while avoiding central effects should employ metopimazine acid as a tool compound. Its demonstrated lowest BBB permeability among comparator antiemetics (lower than metopimazine, domperidone, metoclopramide, and chlorpromazine) makes it an ideal agent for dissecting the peripheral versus central contributions to dopamine-mediated physiology or for validating in vitro BBB models [1].

Metabolic Pathway Studies Focused on Human Liver Amidase Activity

Metopimazine acid serves as a critical probe substrate and analytical standard for investigating the role of human liver microsomal amidase in drug metabolism. Its formation pathway is distinct from CYP enzymes, providing a unique model system to study non-CYP clearance mechanisms, assess amidase activity in hepatic disease states, or evaluate potential drug-drug interactions that bypass cytochrome P450 involvement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metopimazine Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.